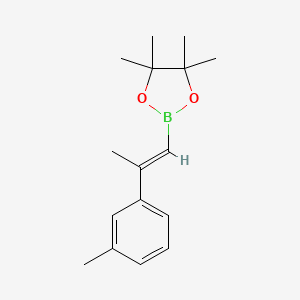![molecular formula C14H18N2O5 B14135351 5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid is an organic compound with the molecular formula C14H18N2O5 This compound is characterized by the presence of a hydrazinyl group, a phenoxy group, and a pentanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid typically involves the reaction of 3-methylphenoxyacetic acid with hydrazine hydrate, followed by the acylation of the resulting hydrazide with glutaric anhydride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{2-[2-(2-Methoxyphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid
- 5-{2-[2-(3-Methylphenoxy)acetyl]hydrazino}-5-oxopentanoic acid
Uniqueness
5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Formule moléculaire |
C14H18N2O5 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
5-[2-[2-(3-methylphenoxy)acetyl]hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-10-4-2-5-11(8-10)21-9-13(18)16-15-12(17)6-3-7-14(19)20/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Clé InChI |
SAALPBWIGANFAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NNC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


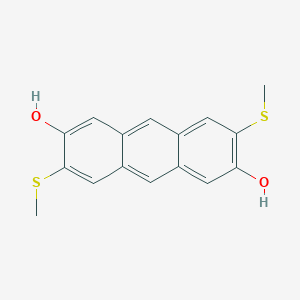
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

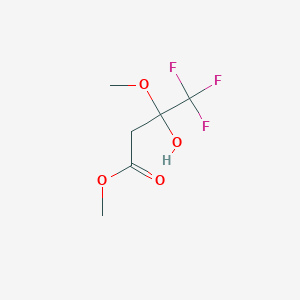
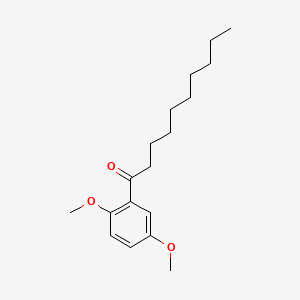


![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
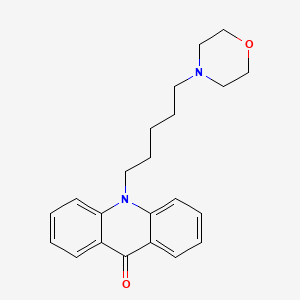

![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)

